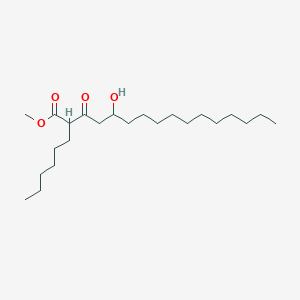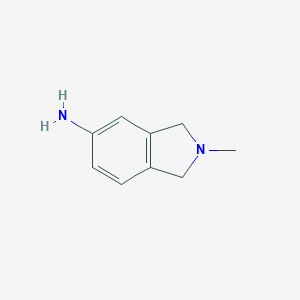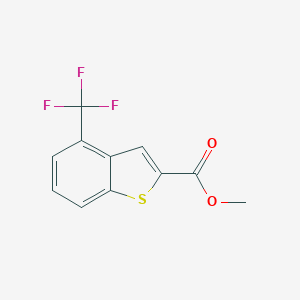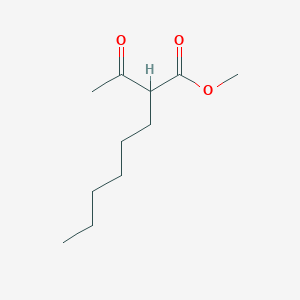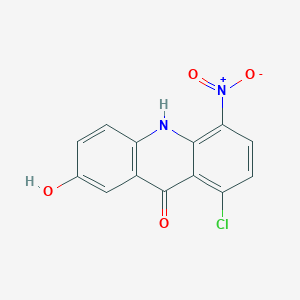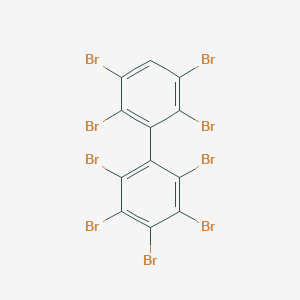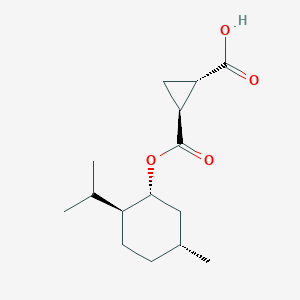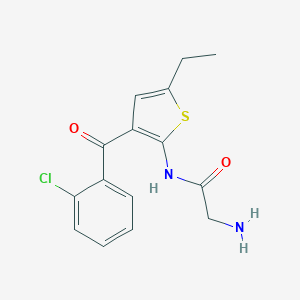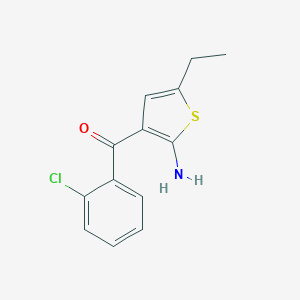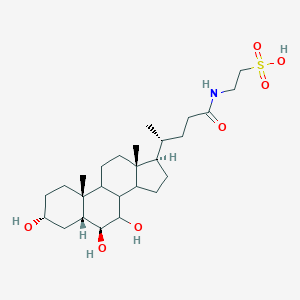
Tauro-alpha-muricholic acid
Overview
Description
Tauro-alpha-muricholic acid is a taurine-conjugated form of alpha-muricholic acid, a bile acid and rodent metabolite . It is a reversible and competitive antagonist of the Farnesoid X receptor and is used as an experimental detergent in cholestasis studies .
Synthesis Analysis
The synthesis of Tauro-alpha-muricholic acid involves a complex process that includes the catabolism of cholesterol to bile acids . The enzyme responsible for the 6-hydroxylation reactions forming muricholates in rodents is the cytochrome P450 Cyp2c70 . This produces alpha-muricholic acid from chenodeoxycholic acid .Molecular Structure Analysis
The molecular formula of Tauro-alpha-muricholic acid is C26H44NO7S . It is a taurine-conjugated form of the murine-specific primary bile acid alpha-muricholic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Tauro-alpha-muricholic acid include a molecular weight of 537.7 and a molecular formula of C26H44NO7S . It is a crystalline solid .Scientific Research Applications
1. Metabolic Health and Gut Microbiome Association
Tauro-alpha-muricholic acid has been linked to metabolic health and the gut microbiome. A study found that serum conjugated C-6-hydroxylated bile acids, including tauro-alpha-muricholic acid, associate with human metabolic health measures and gut communities of Clostridia species. This suggests a potential for therapeutic interventions in obesity and type 2 diabetes (Petersen et al., 2021).
2. Influence on Neurobehavior and Neurotransmitter Systems
Research indicates that tauro-alpha-muricholic acid, among other bile acids, may influence neurobehavior and neurotransmitter systems. A study on FXR knockout mice revealed changes in behavior and neurotransmitter transmission, suggesting a role in modulating neurobehavior (Huang et al., 2015).
3. Impact on Gut Microbiota and Metabolic Functions
Tauro-alpha-muricholic acid's effects on the gut microbiota and metabolic functions have been studied. Cinnamaldehyde treatment in diabetic mice significantly affected gut microbiota and increased levels of several bile acids, including tauro-alpha-muricholic acid, indicating its role in glucose metabolism regulation (Zhao et al., 2021).
4. Interaction with FXR and Bile Acid Metabolism
Tauro-alpha-muricholic acid interacts with the farnesoid X receptor (FXR), influencing bile acid metabolism. A study showed that gut microbiota regulates bile acid synthesis in the liver, with tauro-alpha-muricholic acid acting as an FXR antagonist (Sayin et al., 2012).
5. Role in Intestinal Homeostasis
The impact of tauro-alpha-muricholic acid on intestinal homeostasis has been explored. A study found that Nicotinamide mononucleotide (NMN) treatment altered gut microbiota composition and increased the level of tauro-alpha-muricholic acid, affecting intestinal mucosal permeability (Huang et al., 2021).
Safety And Hazards
Future Directions
Bile acids and their signaling pathways, including those involving Tauro-alpha-muricholic acid, are increasingly recognized as potential therapeutic targets for cholestatic and metabolic liver diseases . The interactions between bile acids and the gut microbiome are of particular interest, and modulating these interactions may be beneficial for cholestatic and metabolic liver diseases .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18?,19?,20+,22?,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-OEYGYFRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948572 | |
| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tauro-b-muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tauro-alpha-muricholic acid | |
CAS RN |
25696-60-0 | |
| Record name | Tauromuricholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025696600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,7-Trihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80948572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tauro-b-muricholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



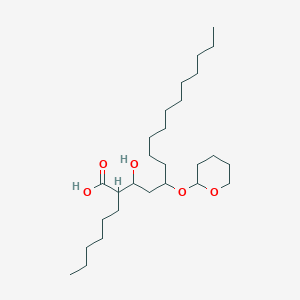
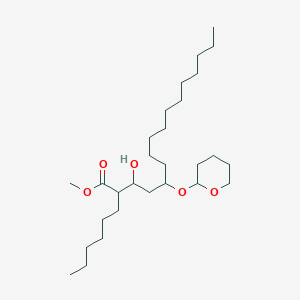
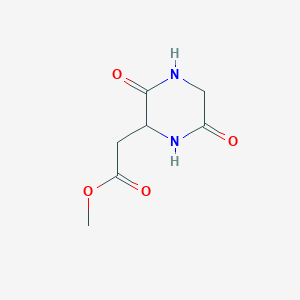
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
